molecular formula C12H9BrN2O4 B13018998 Ethyl 4-bromo-6-nitroquinoline-3-carboxylate CAS No. 1378260-95-7

Ethyl 4-bromo-6-nitroquinoline-3-carboxylate

Cat. No.: B13018998
CAS No.: 1378260-95-7
M. Wt: 325.11 g/mol
InChI Key: POGCJNPTUXPWOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-nitroquinoline-3-carboxylate typically involves the bromination and nitration of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with nitric acid to introduce the nitro group at the 6-position. The resulting compound is then esterified with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted quinoline derivatives.

    Reduction: Ethyl 4-amino-6-nitroquinoline-3-carboxylate.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

Ethyl 4-bromo-6-nitroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimalarial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-nitroquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Ethyl 4-bromo-6-nitroquinoline-3-carboxylate can be compared with other quinoline derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of more complex molecules

Properties

CAS No.

1378260-95-7

Molecular Formula

C12H9BrN2O4

Molecular Weight

325.11 g/mol

IUPAC Name

ethyl 4-bromo-6-nitroquinoline-3-carboxylate

InChI

InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3

InChI Key

POGCJNPTUXPWOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)[N+](=O)[O-]

Origin of Product

United States

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